molecular formula C10H12BrN B1380729 8-Bromo-1-methyl-1,2,3,4-tetrahydroquinoline CAS No. 1369353-48-9

8-Bromo-1-methyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B1380729
CAS No.: 1369353-48-9
M. Wt: 226.11 g/mol
InChI Key: VBGUTTOYYOYVIV-UHFFFAOYSA-N
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Description

8-Bromo-1-methyl-1,2,3,4-tetrahydroquinoline is an organic compound with the molecular formula C10H12BrN. It is a derivative of tetrahydroquinoline, where a bromine atom is substituted at the 8th position and a methyl group at the 1st position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-1-methyl-1,2,3,4-tetrahydroquinoline typically involves the bromination of 1-methyl-1,2,3,4-tetrahydroquinoline. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the 8th position of the tetrahydroquinoline ring. The reaction can be carried out using bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetic acid or chloroform .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale, cost, and safety. Large-scale production would likely involve continuous flow reactors to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

8-Bromo-1-methyl-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom, yielding 1-methyl-1,2,3,4-tetrahydroquinoline. Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives. .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinoline derivatives, while substitution reactions can produce a wide range of functionalized tetrahydroquinolines .

Scientific Research Applications

8-Bromo-1-methyl-1,2,3,4-tetrahydroquinoline has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the bromine and methyl substituents, which confer distinct electronic and steric properties. These modifications can significantly influence its reactivity and interactions with biological targets, making it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

8-bromo-1-methyl-3,4-dihydro-2H-quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN/c1-12-7-3-5-8-4-2-6-9(11)10(8)12/h2,4,6H,3,5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBGUTTOYYOYVIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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